2,6-二溴-3-甲氧基苯甲醛

描述

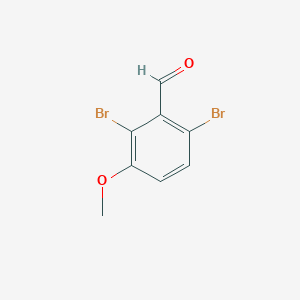

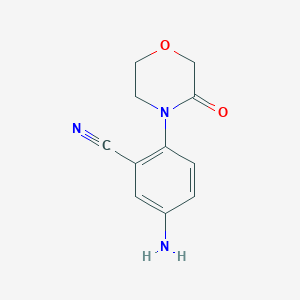

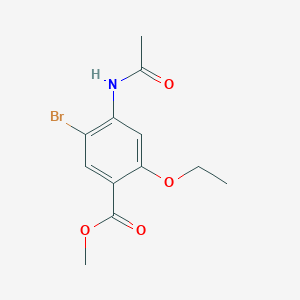

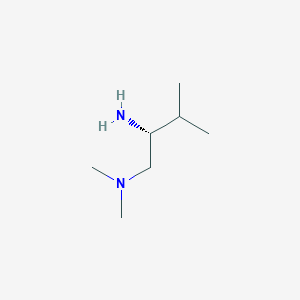

2,6-Dibromo-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O2 . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde and one of the most common building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3-methoxybenzaldehyde consists of a benzene ring substituted with two bromine atoms, a methoxy group, and an aldehyde group . The exact structure can be determined using techniques such as infrared spectroscopy .Chemical Reactions Analysis

The chemical reactivity of 2,6-Dibromo-3-methoxybenzaldehyde would be influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy group. Bromine atoms are good leaving groups, making the compound susceptible to nucleophilic aromatic substitution reactions .科学研究应用

合成和化学性质

合成技术:2,6-二溴-3-甲氧基苯甲醛及其衍生物已通过涉及4-羟基-3-甲氧基苯甲醛和各种二溴烷的反应合成。这些反应产生了具有特定分子对称性和结构的化合物(Diao, Guo, Yu, Chen, Jing, & Deng, 2005)。

光谱和结构研究:2,6-二溴-3-甲氧基苯甲醛衍生物的研究包括光谱、光学和结构研究。这些研究涉及 X 射线衍射、核磁共振、热重分析、差示扫描量热法和紫外可见近红外光谱等技术,以了解这些化合物的性质和结构(Nagaraju 等,2018)。

在催化和药用性质中的应用

催化应用:2,6-二溴-3-甲氧基苯甲醛的一些衍生物已因其催化性能而被探索。例如,带有噻唑-腙配体的钼 (VI) 配合物显示出作为伯醇和烃类氧化反应的可重复使用催化剂的潜力(Ghorbanloo & Alamooti, 2017)。

药用性质:甲氧基苯甲醛的衍生物,包括 2,6-二溴-3-甲氧基苯甲醛,表现出显着的药用性质,并在制药工业中具有潜力。它们在生物合成和药用应用中的作用是持续研究的重点(Kundu & Mitra, 2016)。

分子成像和非线性光学性质

分子成像:2,6-二溴-3-甲氧基苯甲醛的同位素标记衍生物已合成用于分子成像,特别是在合成生物学相关分子方面(Collins, Paley, Tozer, & Jones, 2016)。

非线性光学材料:对 2-羟基-3-甲氧基苯甲醛缩氨基甲酸酯等衍生物的研究表明,这些化合物可以表现出非线性光学 (NLO) 材料的特性,使其成为该领域应用的潜在候选者(Binil 等,2013)。

未来方向

The future directions for the use of 2,6-Dibromo-3-methoxybenzaldehyde could include its use as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. For example, dibromogallates have been used as a new building block for controlling π-stacking, network formation, and mirror symmetry breaking .

作用机制

Target of Action

Similar compounds, such as redox-active benzaldehydes, have been shown to target cellular antioxidation systems

Mode of Action

It’s known that benzaldehydes can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interaction with its targets.

Biochemical Pathways

Based on the known actions of similar compounds, it’s possible that this compound could affect pathways related to cellular antioxidation

Result of Action

Similar compounds have been shown to disrupt cellular antioxidation systems, leading to inhibited microbial growth

属性

IUPAC Name |

2,6-dibromo-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKBEYOQZCDHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[4-(diethylamino)phenyl]methane](/img/structure/B3268573.png)

![2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3268575.png)